molecular formula C22H24N2O2S2 B429800 5-benzylsulfanyl-12,12-dimethyl-4-(2-methylprop-2-enyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one CAS No. 330179-76-5

5-benzylsulfanyl-12,12-dimethyl-4-(2-methylprop-2-enyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

Cat. No.: B429800
CAS No.: 330179-76-5
M. Wt: 412.6g/mol
InChI Key: MPBDGESGQYUKOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(benzylsulfanyl)-6,6-dimethyl-3-(2-methyl-2-propenyl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon. The presence of sulfur and nitrogen atoms in its structure makes it a member of the thieno[2,3-d]pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 2-(benzylsulfanyl)-6,6-dimethyl-3-(2-methyl-2-propenyl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one involves several steps, typically starting with the preparation of the thieno[2,3-d]pyrimidine core This can be achieved through the condensation of appropriate thiophene derivatives with nitrogen-containing reagents under controlled conditionsIndustrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2-(benzylsulfanyl)-6,6-dimethyl-3-(2-methyl-2-propenyl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Medicine: Due to its potential biological activities, it is investigated for its therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-6,6-dimethyl-3-(2-methyl-2-propenyl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .

Comparison with Similar Compounds

Similar compounds to 2-(benzylsulfanyl)-6,6-dimethyl-3-(2-methyl-2-propenyl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one include other thieno[2,3-d]pyrimidine derivatives. These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activities and applications. For example:

Properties

CAS No.

330179-76-5

Molecular Formula

C22H24N2O2S2

Molecular Weight

412.6g/mol

IUPAC Name

5-benzylsulfanyl-12,12-dimethyl-4-(2-methylprop-2-enyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

InChI

InChI=1S/C22H24N2O2S2/c1-14(2)11-24-20(25)18-16-10-22(3,4)26-12-17(16)28-19(18)23-21(24)27-13-15-8-6-5-7-9-15/h5-9H,1,10-13H2,2-4H3

InChI Key

MPBDGESGQYUKOI-UHFFFAOYSA-N

SMILES

CC(=C)CN1C(=O)C2=C(N=C1SCC3=CC=CC=C3)SC4=C2CC(OC4)(C)C

Canonical SMILES

CC(=C)CN1C(=O)C2=C(N=C1SCC3=CC=CC=C3)SC4=C2CC(OC4)(C)C

Origin of Product

United States

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